molecular formula C9H15ClF2N4 B2765495 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride CAS No. 1431964-10-1

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B2765495
CAS No.: 1431964-10-1
M. Wt: 252.69
InChI Key: YEPZVHUFHKGOEY-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride is a chemical compound with the CAS number 1431964-10-1. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques and reagents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .

Scientific Research Applications

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Chemcollect KX000682: Similar in structure but with different functional groups.

    Chemcollect KX000683: Similar in structure but with different reactivity.

    Chemcollect KX000684: Similar in structure but with different applications.

This compound is unique due to its specific chemical structure and the range of applications it offers in various fields .

Properties

IUPAC Name

1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4.ClH/c10-9(11)15-8(1-2-13-15)7-14-5-3-12-4-6-14;/h1-2,9,12H,3-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPZVHUFHKGOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NN2C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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